1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-ethoxy-3,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-10(14)7-5-8(12)11(15-4-2)9(13)6-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZBTRSFKPEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Challenges
The electron-withdrawing nature of fluorine and ethoxy groups deactivates the aromatic ring, reducing its susceptibility to electrophilic attack. To overcome this, elevated temperatures (80–120°C) and extended reaction times (12–24 hours) are typically required. The reaction proceeds via the formation of an acylium ion, which attacks the para position relative to the ethoxy group, yielding the desired ketone.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 110°C |
| Yield | 45–55% |
| Byproducts | Ortho-acylated isomers |
This method is limited by moderate yields and the need for stringent moisture control.
Nucleophilic Aromatic Substitution Followed by Acylation
A two-step strategy involving nucleophilic substitution and subsequent acylation has been explored to improve regioselectivity.
Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzene
1,3,5-Trifluorobenzene undergoes sequential substitution:
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaOEt, DMSO, 60°C, 6h | 78% |
| 2 | (CH₂CH₂CO)₂O, BF₃, 80°C, 8h | 62% |
This approach achieves higher overall yields (≈50%) and better regiocontrol compared to direct Friedel-Crafts acylation.
Suzuki-Miyaura Cross-Coupling for Ketone Installation
Recent advances in transition-metal catalysis have enabled the use of Suzuki-Miyaura coupling to construct the ketone moiety. A boronic ester derivative of 4-ethoxy-3,5-difluorophenyl is coupled with a propanone-containing partner.
Reaction Setup
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | PPh₃ (10 mol%) |
| Solvent | Toluene/H₂O (3:1) |
| Yield | 68% |
This method offers excellent functional group tolerance and scalability but requires expensive catalysts.
Grignard Reaction with Fluorinated Aryl Halides
A retro-synthetic disconnection of the ketone suggests using a Grignard reagent to react with a fluorinated aryl acid chloride.
Procedure
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, reflux, 3h | 92% |
| 2 | EtMgBr, THF, −78°C to RT, 2h | 58% |
This method is advantageous for its high-purity intermediates but suffers from low yields in the Grignard step due to steric hindrance.
Oxidative Functionalization of Propanol Precursors
Oxidation of a secondary alcohol precursor provides an alternative route.
Synthesis Pathway
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EtMgBr, THF, 0°C, 1h | 85% |
| 2 | PCC, CH₂Cl₂, RT, 4h | 73% |
This method is efficient for small-scale synthesis but requires careful handling of oxidation reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that compounds structurally similar to 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, making them candidates for further development as anti-TB agents .
- Inhibition Studies : The compound has been evaluated for its inhibitory activity against various biological targets. Notably, it has demonstrated promising results in inhibiting the hERG potassium channel, which is crucial for cardiac function . Such activity suggests potential applications in developing antiarrhythmic drugs.
- Drug Development : Due to its unique structure and activity profile, this compound can serve as a lead in the synthesis of new drugs aimed at treating resistant bacterial strains or other diseases where conventional treatments fail .
Material Science Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties due to its reactive functional groups. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties .
- Dye Chemistry : The fluorinated aromatic structure allows for potential applications in dye chemistry. Compounds like this can be used to develop fluorescent materials or dyes suitable for various industrial applications .
Synthetic Organic Chemistry
- Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various coupling reactions and transformations .
- Reactivity Studies : Investigations into the reactivity of this compound have provided insights into its behavior under different conditions, paving the way for optimized synthetic pathways in organic synthesis .
Case Study 1: Antimicrobial Development
A study focused on synthesizing derivatives of this compound revealed that certain modifications increased potency against M. tuberculosis. The derivatives were tested for minimum inhibitory concentration (MIC), demonstrating significant activity compared to standard treatments .
Case Study 2: Polymer Applications
Research on polymer blends incorporating this compound showed enhanced mechanical properties and thermal resistance compared to control samples without the difluorophenyl moiety. This study highlighted the potential for developing advanced materials with tailored characteristics for industrial applications .
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3,5-difluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Aromatic Ring
Table 1: Substituent Effects on Aromatic Propan-1-one Derivatives
Key Findings :
- Ethoxy vs. Methoxy : Ethoxy increases lipophilicity (logP ~2.5 vs. ~1.8 for methoxy) and steric bulk, impacting membrane permeability and metabolic stability .
- Fluorine vs. Methyl : Fluorine’s electron-withdrawing nature reduces ring electron density, enhancing resistance to oxidative degradation compared to methyl-substituted analogs .
Core Structure Modifications
Table 2: Impact of Core Structure on Properties
Key Findings :
- Chalcone Derivatives : The α,β-unsaturated ketone in chalcone analogs (e.g., ) introduces conjugation, enabling applications in photochemistry but increasing susceptibility to nucleophilic attack compared to saturated propan-1-ones .
- Cyclohexene Core : Aliphatic cores reduce aromatic interactions, lowering melting points (e.g., ~50°C vs. ~120°C for aromatic analogs) .
Functional Group Additions
Table 3: Hydroxy and Methoxy Substitutions
Research Implications
- Pharmaceutical Applications : The target compound’s fluorine and ethoxy groups make it a candidate for CNS drugs, where lipophilicity and metabolic stability are critical .
- Materials Science : Chalcone analogs with extended conjugation (e.g., ) are more suited for optoelectronic applications than the saturated propan-1-one core .
Biological Activity
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a propanone backbone with an ethoxy group and difluorophenyl substituents. The presence of fluorine atoms often enhances the lipophilicity and biological activity of organic compounds, making them valuable in drug design.
1. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of various derivatives of propanones against cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against MCF-7 breast cancer cells, often exceeding the efficacy of established drugs like Tamoxifen. The mechanism involves the induction of apoptosis and modulation of cell cycle progression, which is critical for effective cancer treatment .
Table 1: Cytotoxic Activity Against MCF-7 Cells
2. Antibacterial Activity
Chalcone derivatives, including those related to this compound, have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The hydrophobic nature of these compounds contributes to their antibacterial efficacy .
Table 2: Antibacterial Activity
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | TBD | |
| Chalcone Derivative A | E. coli | 2–8 | |
| Chalcone Derivative B | S. aureus | 1–2 |
3. Antifungal Activity
The antifungal potential of compounds similar to this compound has been explored in various studies. These compounds exhibit varying degrees of activity against fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship indicates that specific substituents enhance antifungal efficacy .
Table 3: Antifungal Activity
| Compound | Target Fungi | MIC (mg/mL) | Reference |
|---|---|---|---|
| This compound | C. albicans | TBD | |
| Reference Antifungal A | A. niger | 0.025–0.05 |
4. Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models . This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound are attributed to its interactions with specific molecular targets:
- Anticancer : Induction of apoptosis through mitochondrial pathways.
- Antibacterial : Disruption of bacterial cell membranes.
- Antifungal : Inhibition of fungal cell wall synthesis.
- Anti-inflammatory : Modulation of signaling pathways involved in inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-ethoxy-3,5-difluorobenzene and propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity should be assessed using HPLC (as in , where retention times and response factors distinguish related compounds) and NMR spectroscopy to confirm substituent positions. Quantification of byproducts (e.g., di- or tri-substituted derivatives) requires calibration against reference standards .
Q. How can substituent effects (ethoxy vs. fluoro groups) on the aromatic ring influence the compound’s spectroscopic properties?
- Methodological Answer : Fluorine substituents induce strong deshielding in ¹⁹F NMR, while ethoxy groups affect electron density, observable via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm). IR spectroscopy can differentiate carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) influenced by electron-withdrawing fluoro groups. Comparative studies with analogs (e.g., ’s fluorophenyl derivatives) provide benchmarks for spectral assignments .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture, as ethoxy groups may hydrolyze under acidic/basic conditions. Stability can be monitored via accelerated aging studies using TGA (thermal stability) and periodic HPLC analysis (purity checks), as outlined in safety protocols from .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during structure determination?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) allows refinement of disordered ethoxy/fluoro groups using PART and SUMP instructions. Twinning tests (e.g., ROTAX) and Hirshfeld surface analysis (via CrystalExplorer) can distinguish static vs. dynamic disorder. High-resolution data (≤0.8 Å) improves electron density maps for precise modeling .
Q. What strategies mitigate contradictions in biological activity data caused by synthetic impurities?
- Methodological Answer : Orthogonal purification methods (e.g., column chromatography followed by recrystallization) reduce impurities like unreacted starting materials or regioisomers (common in Friedel-Crafts reactions). Bioactivity assays should include controls spiked with synthetic intermediates (e.g., ’s brominated byproducts) to isolate the target compound’s effects .
Q. How do ethoxy and fluoro substituents modulate the compound’s electronic structure for applications in materials science?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify substituent effects on HOMO-LUMO gaps and dipole moments. Comparative studies with analogs (e.g., ’s difluoro-methoxy biphenyls) reveal how electron-withdrawing fluoro groups enhance charge-transfer properties, relevant for OLED/photovoltaic applications .
Q. What analytical approaches distinguish between keto-enol tautomerism in solution vs. solid state?
- Methodological Answer : Solid-state ¹³C CP/MAS NMR and IR spectroscopy detect enol forms (e.g., broad O–H stretches at ~3200 cm⁻¹), while solution NMR (in DMSO-d₆) may show keto dominance. Variable-temperature studies and X-ray crystallography (as in ’s enone structures) provide definitive evidence of tautomeric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
